5-[[[4-(1,1-Dimethylethyl)phenyl]thio]methyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[[[4-(1,1-Dimethylethyl)phenyl]thio]methyl]-1,3,4-thiadiazol-2-amine is a chemical compound known for its unique structure and potential applications in various fields. This compound contains a thiadiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the 4-(1,1-dimethylethyl)phenyl group adds to its complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[[4-(1,1-Dimethylethyl)phenyl]thio]methyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-(1,1-dimethylethyl)phenylthiomethyl chloride with thiosemicarbazide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-[[[4-(1,1-Dimethylethyl)phenyl]thio]methyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
5-[[[4-(1,1-Dimethylethyl)phenyl]thio]methyl]-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[[[4-(1,1-Dimethylethyl)phenyl]thio]methyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phenyl group may enhance the compound’s binding affinity to its targets, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(1,1-Dimethylethyl)phenylthiomethyl derivatives: Compounds with similar structures but different substituents on the thiadiazole ring.
Thiadiazole derivatives: Compounds with variations in the substituents on the thiadiazole ring.
Uniqueness
5-[[[4-(1,1-Dimethylethyl)phenyl]thio]methyl]-1,3,4-thiadiazol-2-amine is unique due to the presence of the 4-(1,1-dimethylethyl)phenyl group, which imparts specific chemical and biological properties
Properties
CAS No. |
101007-45-8 |
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Molecular Formula |
C13H17N3S2 |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
5-[(4-tert-butylphenyl)sulfanylmethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C13H17N3S2/c1-13(2,3)9-4-6-10(7-5-9)17-8-11-15-16-12(14)18-11/h4-7H,8H2,1-3H3,(H2,14,16) |
InChI Key |
GYUYHBYNZNVZFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SCC2=NN=C(S2)N |
Origin of Product |
United States |
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